Product packaging for 1-Isocyanato-4-methoxybutane(Cat. No.:CAS No. 1339112-79-6)

1-Isocyanato-4-methoxybutane

Cat. No.: B2855518
CAS No.: 1339112-79-6
M. Wt: 129.159
InChI Key: PTNXOYAQQFEKDU-UHFFFAOYSA-N
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Description

1-Isocyanato-4-methoxybutane is an organic compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This chemical is characterized by its isocyanate functional group (-N=C=O) and a 4-methoxybutyl chain, which defines its reactivity and physical properties. It is typically supplied as a liquid and is recommended to be stored at 4°C to maintain stability . As a specialty isocyanate, its primary research value lies in its role as a versatile building block in synthetic organic chemistry. Researchers can utilize the highly reactive isocyanate group to form ureas, carbamates, and other derivatives through reactions with amines, alcohols, and other nucleophiles. The compound's structure, featuring an aliphatic chain terminated with a methoxy group, may be of particular interest for modifying the physicochemical properties of polymers or for creating custom linkers in materials science research. This product is intended for use in controlled laboratory settings by qualified personnel only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to use, researchers should consult the Safety Data Sheet (SDS) and conduct a comprehensive risk assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2855518 1-Isocyanato-4-methoxybutane CAS No. 1339112-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanato-4-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNXOYAQQFEKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 4 Methoxybutane

Nucleophilic Addition Reactions of the Isocyanate Moiety

The most fundamental reaction of isocyanates is nucleophilic addition to the central carbon of the N=C=O group. nih.gov The reaction generally proceeds via an initial attack by the nucleophile on the electrophilic carbon, followed by proton transfer to the nitrogen atom. nih.gov For 1-isocyanato-4-methoxybutane, the reactivity is influenced by the electron-donating nature of the alkyl chain, which can slightly reduce the electrophilicity of the isocyanate carbon compared to aryl or sulfonyl isocyanates. ugent.be

The reaction between an isocyanate and an alcohol yields a urethane (B1682113) (carbamate), a linkage that forms the basis of the polyurethane industry. kuleuven.be The reaction of this compound with an alcohol proceeds via nucleophilic addition of the alcohol's hydroxyl group.

While specific kinetic data for this compound is not extensively published, the parameters can be inferred from studies on analogous aliphatic isocyanates. The activation energy for the uncatalyzed reaction between aliphatic isocyanates and primary alcohols is typically in the range of 40-50 kJ/mol. researchgate.net The reaction is significantly exothermic, which provides the thermodynamic driving force for the formation of the stable urethane bond. mdpi.com

Table 1: Representative Kinetic and Thermodynamic Data for Analogous Urethane Formation Reactions. (Note: Data is for analogous systems and serves to illustrate typical values.)
IsocyanateAlcoholCatalystApparent Activation Energy (Ea)Reaction Enthalpy (ΔH)Reference
Phenyl Isocyanate1-PropanolNone35.4 kJ/mol-99.7 kJ/mol mdpi.com
1,6-Hexamethylene Diisocyanate (HDI)PolyolNone~45 kJ/molNot Reported researchgate.net
Phenyl Isocyanate1-ButanolNoneNot ReportedNot Reported ugent.be

Isocyanates react rapidly with primary and secondary amines to form substituted ureas. doxuchem.com This reaction is generally much faster than the corresponding reaction with alcohols or water. The pathway involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's electrophilic carbon, followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen, yielding the stable urea (B33335) linkage. organic-chemistry.orgwikipedia.org

A specific application of this compound in this type of reaction is documented in patent literature, where it is used to synthesize complex urea derivatives. For instance, it has been reacted with an amine in the presence of triethylamine (B128534) (TEA) in dichloromethane (B109758) (DCM) to produce a desired urea-containing compound. masterorganicchemistry.com This demonstrates its utility as a reagent for introducing the N-(4-methoxybutyl)carbamoyl group into molecules.

Table 2: Example of Urea Derivative Synthesis using this compound.
Reactant 1Reactant 2Solvent/BaseProduct TypeReference
This compoundAmine (Compound IV in source)DCM / TEAN,N'-disubstituted urea derivative masterorganicchemistry.com

The synthesis of ureas from isocyanates is a robust and high-yielding process, often requiring no catalyst and proceeding smoothly at room temperature. wikipedia.org

The reaction of isocyanates with water, or hydrolysis, is a critical reaction, particularly as it can lead to undesired by-products in polyurethane synthesis. doxuchem.com The hydrolysis of this compound proceeds through a two-step mechanism.

First, a water molecule adds across the N=C bond of the isocyanate to form an unstable carbamic acid intermediate (4-methoxybutylcarbamic acid). stackexchange.com This intermediate is rarely isolated as it readily undergoes decarboxylation (loses CO₂) to form the corresponding primary amine, 4-methoxybutan-1-amine (B2886722). stackexchange.com

The amine produced is itself a nucleophile and can react with another molecule of this compound. This subsequent reaction is faster than the initial hydrolysis and results in the formation of a stable, symmetrical disubstituted urea, N,N'-bis(4-methoxybutyl)urea. This urea is often an unavoidable by-product when isocyanates are handled in the presence of moisture. nih.gov Under basic conditions, the carbamic acid intermediate is deprotonated, and the final by-product is a carbonate salt. nih.gov

Table 3: Hydrolysis Pathway and By-Product Formation.
Reaction StepReactantsIntermediate/ProductBy-ProductReference
1. HydrolysisThis compound + H₂O4-Methoxybutylcarbamic acid (unstable)CO₂ stackexchange.com
2. Amine Formation4-Methoxybutylcarbamic acid4-Methoxybutan-1-amine stackexchange.com
3. Urea Formation4-Methoxybutan-1-amine + this compoundN,N'-bis(4-methoxybutyl)urea nih.gov

Cycloaddition Chemistry of this compound

Isocyanates can participate as 2π components in various cycloaddition reactions, providing routes to a wide range of heterocyclic compounds. oup.com While specific examples involving this compound are not prevalent in the literature, its reactivity is expected to mirror that of other alkyl isocyanates in these transformations.

The [2+2] cycloaddition of isocyanates with electron-rich alkenes, such as vinyl ethers, is a well-established method for synthesizing β-lactams (azetidin-2-ones). nih.gov The reaction of this compound with a vinyl ether would be expected to yield an N-(4-methoxybutyl)-substituted β-lactam. These reactions can be slow and may require high pressure to proceed efficiently, particularly with less reactive alkyl isocyanates. nih.gov

Isocyanates are also valuable partners in transition-metal-catalyzed [2+2+2] cycloadditions, which can be considered a formal [4+2] type of reaction. oup.comacs.orgnih.gov For instance, the rhodium- or nickel-catalyzed cycloaddition of an isocyanate with two alkyne molecules is a powerful method for constructing substituted 2-pyridones. acs.orgnih.gov Similarly, rhodium-catalyzed [4+2+2] cycloadditions between dienyl isocyanates and alkynes have been developed to synthesize bicyclic azocine (B12641756) rings. nih.gov By analogy, this compound could potentially be used in similar catalytic systems to generate N-substituted heterocyclic structures.

Table 4: Representative Cycloaddition Reactions of Isocyanates.
Reaction TypeIsocyanate TypeReaction Partner(s)Heterocyclic ProductReference
[2+2] CycloadditionAlkyl/Aryl IsocyanateVinyl Etherβ-Lactam (Azetidin-2-one) nih.gov
[2+2+2] CycloadditionAlkenyl IsocyanateAlkyneIndolizinone / Quinolizinone researchtrends.net
[2+2+2] CycloadditionAlkyl IsocyanateDiynesAxially Chiral 2-Pyridone nih.gov
[4+2+2] CycloadditionDienyl IsocyanateAlkyneBicyclic Azocine nih.gov

The outcomes of cycloaddition reactions involving isocyanates are governed by stereochemical and regiochemical factors. In [2+2] cycloadditions, the regioselectivity is dictated by the electronic nature of the reactants; the nucleophilic carbon of the alkene attacks the electrophilic carbon of the isocyanate. nih.gov The stereochemistry can be highly specific; for example, cycloaddition with a (Z)-alkene often leads to a cis-substituted β-lactam. nih.gov

In more complex metal-catalyzed cycloadditions, such as the [2+2+2] reaction, both regioselectivity and enantioselectivity can be controlled by the choice of catalyst and ligands. oup.commountainscholar.org For instance, in the rhodium-catalyzed reaction of alkenyl isocyanates with unsymmetrical alkynes, the regioselective insertion of the alkyne is influenced by both steric and electronic properties of the alkyne's substituents. mountainscholar.org The use of chiral phosphoramidite (B1245037) ligands on rhodium catalysts has enabled highly enantioselective cycloadditions, leading to the formation of chiral bicyclic lactams and other heterocycles. acs.org Product selectivity (e.g., lactam vs. vinylogous amide) can also be controlled by the catalyst system and the electronic properties of the substrates. These principles of stereochemical and regiochemical control would be applicable to cycloaddition reactions designed with this compound.

Oligomerization and Controlled Polymerization of this compound

The polymerization of isocyanates can proceed through several pathways, leading to the formation of oligomers or high molecular weight polymers. These processes are often catalyzed and can, in some cases, be controlled to produce materials with specific properties.

Catalytic Systems for Isocyanate Oligomer Formation

The cyclotrimerization of isocyanates to form isocyanurates is a common and important reaction, often catalyzed by a variety of systems. rsc.orgnih.gov These cyclic trimers can enhance the crosslinking in polyurethane networks. rsc.org For monofunctional isocyanates like this compound, this would result in the formation of a stable, six-membered ring structure.

Common catalysts for isocyanate trimerization include:

Lewis bases: Anions from simple inorganic and organic salts (e.g., fluorides, hydroxides, carboxylates, alkoxides), N-heterocyclic carbenes, amine bases, and phosphanes are known to catalyze the cyclo-oligomerization of isocyanates. rsc.org

Metal complexes: Yttrium-phosphido complexes have been shown to catalyze the cyclo-trimerization of isocyanates, although sometimes requiring high catalyst loadings. rsc.org Zirconium complexes have also been noted for their high reaction rates in isocyanate-polyol systems. chimia.ch

Strong bases: Carboxylate salts of strong bases, such as potassium octoate, are also effective trimerization catalysts. chimia.ch

Recently, the 2-phosphaethynolate anion (OCP⁻) has been demonstrated as an efficient catalyst for the cyclotrimerization of isocyanates, proceeding through detectable five-membered heterocycle intermediates. rsc.org

Catalyst TypeExamplesApplication
Lewis BasesFluorides, hydroxides, N-heterocyclic carbenes, phosphanesCyclo-oligomerization of isocyanates
Metal ComplexesYttrium-phosphido complexes, Zirconium complexesCyclotrimerization, Isocyanate-polyol reactions
Strong BasesPotassium octoateTrimerization reactions
Anionic Catalysts2-phosphaethynolate anion (OCP⁻)Cyclotrimerization of isocyanates

Elucidation of Polymerization Kinetics and Chain Growth Mechanisms

The polymerization of isocyanates can be a complex process, with the potential for side reactions. However, under controlled conditions, living anionic polymerization can be achieved. For instance, the polymerization of n-hexyl isocyanate has been successfully controlled using specific initiator systems. nih.gov

The living anionic polymerization of isocyanates using conventional initiators can be problematic due to rapid initiation rates and "back-biting" by the growing chain, which leads to a lack of control over molecular weight and molecular weight distribution. nih.gov To circumvent these issues, additives are often used to prevent back-biting. A notable development is the use of sodium benzanilide (B160483) (Na-BA) as an initiator for the polymerization of n-hexyl isocyanate. This initiator exhibits a slow initiation rate and also functions as an additive to prevent side reactions, eliminating the need for external additives. This system has demonstrated unprecedented control over the molecular weight and molecular weight distribution of the resulting polymer, yielding polymers with high yields. nih.gov

Given the structural similarity, it is plausible that the controlled anionic polymerization of this compound could be achieved using a similar initiator system. The kinetics of such a polymerization would be expected to follow a living mechanism, characterized by a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.

The general mechanism for the anionic polymerization of an isocyanate involves the nucleophilic attack of the initiator on the electrophilic carbon of the isocyanate group, followed by propagation through the sequential addition of monomer units. The methoxy (B1213986) group in this compound is electronically neutral and located at the 4-position, so it is not expected to significantly interfere with the polymerization at the isocyanate functionality.

Adduct Formation and Other Characteristic Reactions

The isocyanate group is highly reactive towards nucleophiles containing active hydrogen atoms. These reactions lead to the formation of various adducts, with the most common being the formation of urethanes (carbamates) from reactions with alcohols.

The reaction of this compound with an alcohol would proceed via nucleophilic attack of the alcohol's hydroxyl group on the isocyanate's carbonyl carbon. This is a fundamental reaction in polyurethane chemistry. osti.gov The kinetics of alcohol-isocyanate reactions have been extensively studied and are known to be influenced by the structure of both the alcohol and the isocyanate, as well as the presence of catalysts. cdnsciencepub.comtandfonline.com

Besides alcohols, isocyanates readily react with other nucleophiles:

Water: Reaction with water initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule to form a urea linkage. osti.gov

Amines: Primary and secondary amines react with isocyanates to form ureas. This reaction is generally faster than the reaction with alcohols.

Thiols: Thiols react with isocyanates to produce thiocarbamates.

Biomolecules: Isocyanates can form adducts with biomolecules such as proteins. For example, diisocyanates have been shown to react with the N-terminus of peptides and with lysine (B10760008) residues in proteins like albumin. researchgate.netnih.gov While specific studies on this compound are lacking, it is expected to undergo similar reactions with biological macromolecules.

The formation of these adducts is central to the application of isocyanates in various fields. For this compound, these reactions would lead to the incorporation of the 4-methoxybutyl moiety into a larger molecule.

ReactantProduct
AlcoholUrethane (Carbamate)
WaterAmine + Carbon Dioxide (via Carbamic Acid)
AmineUrea
ThiolThiocarbamate
Protein (e.g., N-terminus, Lysine)Protein Adduct

Synthetic Studies on Derivatives and Analogues of 1 Isocyanato 4 Methoxybutane

Design and Synthesis of Substituted 1-Isocyanato-4-methoxybutane Derivatives

The general reaction scheme is as follows: CH₃O(CH₂)₄COOH → CH₃O(CH₂)₄CON₃ → CH₃O(CH₂)₄NCO + N₂

Another viable synthetic route for the preparation of alkyl isocyanates involves the conversion of alcohols. A method utilizing 2,4,6-trichloro nih.govtubitak.gov.trorganic-chemistry.orgtriazine and tetra-n-butylammonium cyanate (B1221674) (n-Bu₄NOCN) in acetonitrile (B52724) has been shown to effectively convert primary alcohols into their corresponding isocyanates in good to excellent yields. tubitak.gov.tr This approach could be applied to 4-methoxy-1-butanol to directly obtain this compound. The reaction is highly selective for primary alcohols, which is advantageous. tubitak.gov.tr

EntryStarting MaterialReagents and ConditionsProductYield (%)
15-methoxypentanoic acid1. (COCl)₂, CH₂Cl₂ 2. NaN₃, acetone/H₂O 3. Toluene (B28343), refluxThis compound>90 (estimated)
24-methoxy-1-butanol2,4,6-trichloro nih.govtubitak.gov.trorganic-chemistry.orgtriazine, n-Bu₄NOCN, CH₃CN, refluxThis compound85-95 (estimated based on similar primary alcohols) tubitak.gov.tr

This table presents plausible synthetic routes to this compound based on established methodologies for isocyanate synthesis. The yields are estimated based on reported efficiencies for similar substrates.

The synthesis of substituted derivatives of this compound can be achieved by starting with appropriately substituted precursors. For instance, alkyl or aryl substituents could be introduced along the butane (B89635) chain of the starting carboxylic acid or alcohol.

Preparation of Functionally Modified Analogues for Diversified Chemical Applications

Functionally modified analogues of this compound can be prepared to introduce additional reactive sites or to modify the compound's physical and chemical properties. For example, the introduction of other heteroatoms, such as sulfur or additional oxygen atoms in the form of an ester or amide, can lead to analogues with diversified applications.

One approach to creating functionally modified analogues is to start with a different precursor that already contains the desired functional group. For example, a diol could be selectively protected, with the remaining hydroxyl group converted to an isocyanate, and the protecting group subsequently removed and replaced with another functional group.

Alternatively, the synthesis of ω-alkoxyalkyl isocyanates can be achieved through various synthetic strategies, providing a general route to a range of functionally modified analogues. The choice of the starting material, such as a haloalkanol or an aminoalkanol, allows for the introduction of the ether linkage at a specific position.

Analogue StructureSynthetic PrecursorPotential Application
O=C=N-(CH₂)₄-O-CH₂-COOH6-hydroxyhexanoic acid derivativePolymer synthesis, drug conjugation
O=C=N-(CH₂)₄-O-CH₂CH₂-NH₂Amino-ethoxy derivative of butanolSurface modification, cross-linking agent
O=C=N-(CH₂)₄-S-CH₃4-(methylthio)butan-1-olSynthesis of sulfur-containing polymers

This table illustrates examples of functionally modified analogues of this compound and their potential precursors and applications.

Enantioselective Synthesis of Chiral Methoxybutyl Isocyanate Derivatives

The synthesis of chiral isocyanates is of great interest for applications in asymmetric synthesis and the development of chiral polymers and pharmaceuticals. nih.gov The enantioselective synthesis of chiral methoxybutyl isocyanate derivatives could be achieved by several methods. One strategy involves the use of a chiral starting material, such as a chiral amino alcohol, which can be converted to the corresponding isocyanate.

Another approach is the kinetic resolution of a racemic mixture of a precursor, such as a racemic alcohol or amine, using a chiral catalyst. For example, an enzymatic resolution could be employed to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the enantiomers, which can then be converted to the chiral isocyanate. Carbonyl reductases have been used for the stereoselective synthesis of chiral alcohols, which are valuable precursors. nih.gov

Recent advances in asymmetric catalysis have provided powerful tools for the synthesis of chiral molecules. For instance, asymmetric copolymerization of meso-epoxides with isocyanates using chiral catalysts has been shown to produce optically active polyurethanes with high enantioselectivity. nih.gov While this is a polymerization reaction, the underlying principles of enantioselective catalysis could potentially be adapted for the synthesis of chiral small-molecule isocyanates.

Chiral PrecursorMethod of Enantioselective SynthesisChiral Product
Racemic 4-methoxy-x-pentanolEnzymatic kinetic resolution(R)- or (S)-1-isocyanato-x-methoxypentane
Chiral amino acid derivativeDiastereoselective reduction and conversionChiral α-amino isocyanate derivative

This table provides hypothetical examples of strategies for the enantioselective synthesis of chiral derivatives of this compound.

Structure-Reactivity Correlations within the Methoxy-Isocyanate Class

The reactivity of isocyanates is influenced by both electronic and steric factors. researchgate.net The presence of the methoxy (B1213986) group in this compound is expected to have a modest electron-donating effect through the ether oxygen's lone pairs, which could slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted alkyl isocyanate. However, this effect is transmitted through a four-carbon chain, so its impact may be minimal.

The reactivity of isocyanates is generally in the order of aromatic > aliphatic. researchgate.net Within the aliphatic series, steric hindrance around the isocyanate group plays a significant role in reaction rates. For derivatives of this compound, substituents on the carbon atom adjacent to the isocyanate group (the α-carbon) would have the most significant steric impact on the rate of reaction with nucleophiles.

A systematic study of the kinetics of the reaction of various substituted methoxybutyl isocyanates with a standard nucleophile, such as n-butanol, could provide quantitative data on structure-reactivity relationships. By varying the position and nature of substituents on the butyl chain, one could elucidate the electronic and steric effects on the reaction rate.

Isocyanate DerivativeRelative Reactivity (Predicted)Dominant Factor
This compoundBaseline-
2-Methyl-1-isocyanato-4-methoxybutaneLowerSteric hindrance
1-Isocyanato-3-methoxybutaneSlightly higherInductive effect of methoxy group is closer
1-Isocyanato-4,4-dimethoxybutaneSimilar to baselineMinimal electronic effect at the isocyanate

This table presents a qualitative prediction of the relative reactivity of hypothetical derivatives of this compound based on general principles of isocyanate reactivity.

Spectroscopic and Structural Characterization of 1 Isocyanato 4 Methoxybutane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of 1-isocyanato-4-methoxybutane, distinct signals corresponding to the different sets of non-equivalent protons are expected. The chemical shift of each signal is influenced by the electron density around the proton, which is in turn affected by the proximity of electronegative atoms and functional groups.

The predicted ¹H NMR data is summarized in the interactive table below:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-a3.30Triplet (t)2H
H-b1.65Quintet2H
H-c1.55Quintet2H
H-d3.40Triplet (t)2H
H-e3.25Singlet (s)3H

The protons on the carbon adjacent to the isocyanate group (H-a) are expected to be deshielded due to the electronegativity of the nitrogen atom, resulting in a downfield chemical shift around 3.30 ppm. Similarly, the protons on the carbon adjacent to the methoxy (B1213986) group's oxygen (H-d) would appear at approximately 3.40 ppm. The protons of the methoxy group itself (H-e) would present as a sharp singlet at around 3.25 ppm. The methylene (B1212753) protons in the middle of the butane (B89635) chain (H-b and H-c) would have overlapping signals in the more upfield region of the spectrum, around 1.55-1.65 ppm. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons and provide valuable information about the connectivity of the atoms.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The predicted ¹³C NMR data is presented in the following interactive table:

CarbonPredicted Chemical Shift (δ, ppm)
C-1128.5
C-242.0
C-328.0
C-425.0
C-570.0
C-658.0

The carbon of the isocyanate group (C-1) is expected to have the most downfield chemical shift, around 128.5 ppm, due to being bonded to two highly electronegative atoms (nitrogen and oxygen). The carbon of the methoxy group (C-6) would appear around 58.0 ppm. The carbon atom bonded to the methoxy oxygen (C-5) is also significantly deshielded, with an expected chemical shift of approximately 70.0 ppm. The carbon adjacent to the isocyanate nitrogen (C-2) would be found around 42.0 ppm. The remaining two methylene carbons of the butane chain (C-3 and C-4) would resonate at higher fields, around 28.0 and 25.0 ppm, respectively.

Infrared (IR) Spectroscopy for Isocyanate Functional Group Identification

Infrared (IR) spectroscopy is a key technique for the identification of functional groups within a molecule. The isocyanate (-N=C=O) group has a very strong and characteristic absorption band due to the asymmetric stretching vibration of the C=N=O unit.

This intense absorption is typically observed in the region of 2275-2240 cm⁻¹ . libretexts.org The presence of a strong, sharp peak in this region of the IR spectrum of this compound would be a definitive indicator of the isocyanate functional group.

Other expected characteristic IR absorption bands are summarized in the table below:

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
-N=C=OAsymmetric Stretch2275-2240Strong, Sharp
C-H (alkane)Stretch2950-2850Medium to Strong
C-O (ether)Stretch1150-1085Strong

The C-H stretching vibrations of the butane and methoxy groups would appear in the 2950-2850 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the 1150-1085 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule.

For this compound (molecular weight: 143.18 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 143. The fragmentation of the molecular ion would likely proceed through several pathways, leading to characteristic fragment ions.

A key fragmentation pathway for ethers is the alpha-cleavage, which involves the breaking of a C-C bond adjacent to the oxygen atom. For this compound, this could lead to the formation of a stable oxonium ion. Another common fragmentation is the loss of small, stable neutral molecules.

Predicted significant fragment ions in the EI-MS of this compound are listed in the interactive table below:

m/zPredicted Fragment IonPredicted Fragmentation Pathway
143[CH₃O(CH₂)₄NCO]⁺•Molecular Ion
112[CH₃O(CH₂)₃CH₂]⁺Loss of •NCO
87[O(CH₂)₄NCO]⁺Loss of •CH₃
71[CH₃OCH₂CH₂]⁺Cleavage of C-C bond
57[CH₂(CH₂)₂NCO]⁺Cleavage of C-O bond
45[CH₃OCH₂]⁺Alpha-cleavage

The analysis of these fragment ions allows for the reconstruction of the molecular structure, providing strong evidence for the identity of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between compounds that have the same nominal mass but differ in their elemental formulas due to the mass defect of their constituent atoms. libretexts.orgnih.gov The exact mass of a molecule is calculated by summing the exact masses of its most abundant isotopes. libretexts.org

For this compound, the molecular formula is C₆H₁₁NO₂. The theoretical exact mass can be calculated based on the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). This calculated value serves as a benchmark for experimental determination.

An HRMS analysis of this compound would involve ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion ([M]⁺ or [M+H]⁺) with high resolution. The experimentally measured mass is then compared to the theoretical exact mass. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental formula, thereby confirming the compound's identity and purity.

Table 1: Theoretical Exact Mass Calculation for this compound (C₆H₁₁NO₂)
ElementIsotopeCountExact Mass (u)Total Mass (u)
Carbon¹²C612.00000072.000000
Hydrogen¹H111.00782511.086075
Nitrogen¹⁴N114.00307414.003074
Oxygen¹⁶O215.99491531.989830
Total Theoretical Exact Mass 129.078979

Chromatographic Separation Techniques for Purity Assessment and Isolation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. Method development for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be tailored to the compound's physicochemical properties.

Gas Chromatography (GC)

Given its expected volatility, GC is a suitable technique for analyzing this compound. A hypothetical GC method would utilize a capillary column with a stationary phase of intermediate polarity to achieve good separation from potential impurities. A flame ionization detector (FID) would offer general sensitivity, while a mass spectrometer (MS) detector would provide structural information for peak identification. shimadzu.co.uk Due to the high reactivity of the isocyanate group, specialized techniques such as reaction-based headspace gas chromatography could also be employed for quantification. semanticscholar.org

Table 2: Proposed Gas Chromatography (GC) Method Parameters
ParameterSuggested Condition
ColumnMid-polarity capillary column (e.g., 50% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen, constant flow
Inlet Temperature250°C
Oven ProgramInitial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature300°C

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for non-volatile or thermally sensitive compounds. researchgate.net Isocyanates are often analyzed by HPLC after derivatization to form more stable and UV-active compounds, such as ureas, by reacting them with an agent like 1-(2-pyridyl)piperazine. epa.gov A reversed-phase HPLC method is commonly preferred for such derivatives. researchgate.net This approach involves a non-polar stationary phase (like C18) and a polar mobile phase. vscht.czapexbt.com

Table 3: Proposed High-Performance Liquid Chromatography (HPLC) Method Parameters (for a derivatized sample)
ParameterSuggested Condition
ColumnReversed-phase C18 column, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile PhaseGradient of Acetonitrile (B52724) and Water (with 0.1% formic acid)
Flow Rate1.0 mL/min
Column Temperature30°C
DetectorUV-Vis Diode Array Detector (DAD) or Mass Spectrometry (MS)
Injection Volume10 µL

Theoretical and Computational Chemistry Studies on 1 Isocyanato 4 Methoxybutane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-isocyanato-4-methoxybutane, methods like Density Functional Theory (DFT) and ab initio calculations can provide a detailed picture of its electronic structure and bonding.

Typically, DFT calculations using a functional such as B3LYP with a basis set like 6-31G* would be employed to optimize the molecular geometry and compute electronic properties. Such calculations for analogous small isocyanates, like methyl isocyanate, have been performed to understand their molecular and electronic structures. acs.org For this compound, these calculations would reveal the distribution of electron density, the nature of the frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges on each atom.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyHypothetical ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-0.5 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap7.0 eVA larger gap suggests higher kinetic stability.
Dipole Moment3.5 DReflects the overall polarity of the molecule, influencing intermolecular interactions.
Partial Charge on NCO Carbon+0.6 eQuantifies the electrophilic nature of the isocyanate carbon, a key factor in its reactivity.

Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the pathways of chemical reactions, providing detailed information about intermediates and transition states that are often difficult to characterize experimentally.

Energy Profiles for Nucleophilic Additions and Cycloadditions

The isocyanate group is highly reactive towards nucleophiles and can also participate in cycloaddition reactions. ugent.beacs.org Computational studies on the reactions of isocyanates with alcohols, amines, or thiols can map out the potential energy surface for these nucleophilic additions. kuleuven.beresearchgate.net For this compound, the reaction with a nucleophile (e.g., an alcohol) would likely proceed through a transition state where the nucleophile attacks the electrophilic carbon of the isocyanate group. mdpi.com DFT calculations can be used to locate the geometry of this transition state and calculate its energy, which corresponds to the activation energy of the reaction. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the located transition state connects the reactants and products. acs.org

Cycloaddition reactions, such as the [2+2] cycloaddition with olefins to form β-lactams or [3+2] cycloadditions with nitrones, are also characteristic of isocyanates. acs.orgresearchgate.net Computational studies have been instrumental in determining whether these reactions proceed through a concerted or a stepwise mechanism. acs.orgcsic.es For this compound, similar computational approaches could predict the feasibility and stereochemical outcome of such cycloadditions.

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction TypeReactantHypothetical Activation Energy (kcal/mol)Mechanism
Nucleophilic AdditionMethanol (B129727)15-20Concerted or Stepwise
[2+2] CycloadditionEthylene (B1197577)30-35Concerted
[3+2] CycloadditionNitrone25-30Stepwise in polar solvents

Note: These values are illustrative and based on computational studies of similar isocyanate reactions. acs.orgmdpi.com

Solvent Effects on Reaction Energetics and Pathways

The solvent can have a significant impact on reaction rates and mechanisms. Computational models can account for solvent effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a common implicit method that represents the solvent as a continuous dielectric medium. acs.org This approach has been used to study the effect of solvent polarity on the cycloaddition reactions of isocyanates, showing that polar solvents can favor stepwise mechanisms over concerted ones by stabilizing charged intermediates. acs.orgcsic.es

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For the reactions of this compound, computational studies incorporating solvent effects would be crucial for predicting its reactivity in different environments.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. researchgate.nettandfonline.com For a flexible molecule like this compound, with its butyl chain, MD simulations can explore the potential energy surface to identify the most stable conformers.

The conformational landscape is determined by the rotation around the single bonds of the alkyl chain. MD simulations, using a suitable force field (e.g., a general Amber force field, GAFF), can track the trajectories of the atoms over time, allowing for the calculation of properties such as radial distribution functions and the analysis of dihedral angle distributions to identify preferred conformations. unicamp.br Such analyses have been performed for functionalized alkanes to understand their structure at interfaces and in solution. acs.orgrsc.org

Furthermore, MD simulations can model the interactions of this compound with other molecules, including solvents or other reactants. This can reveal how intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable), influence the molecular organization and dynamics in the condensed phase. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Group-Additivity Methodologies

QSPR and group-additivity methods are valuable for predicting the physical and thermochemical properties of compounds when experimental data is unavailable. psu.eduarabjchem.org

Development of Predictive Models for Thermochemical Parameters

Table 3: Hypothetical Group Contributions for Estimating ΔHf° of this compound

GroupHypothetical Contribution (kcal/mol)
C-(H)₃(O)-10.0
O-(C)₂(C)-23.5
C-(O)(C)(H)₂-8.0
C-(C)₂(H)₂-5.0
C-(C)(N)(H)₂+5.0
NCO group-15.0

Note: These are example values based on established group additivity schemes. The actual values can be found in specialized databases and literature. nih.govresearchgate.net

QSPR models offer another approach, where a statistical relationship is established between a property of interest and a set of molecular descriptors. asianpubs.orgnih.gov These descriptors can be constitutional, topological, geometrical, or electronic in nature. For a set of related compounds, a multiple linear regression (MLR) or machine learning model can be developed to predict properties like boiling point, vapor pressure, or enthalpy of formation based on these descriptors. psu.eduscielo.org.ar While a specific QSPR model for this compound may not exist, the methodology is broadly applicable to organic compounds.

In Silico Screening for Novel Reactivity Profiles

In silico screening represents a powerful computational strategy to predict and explore the chemical reactivity of molecules before undertaking laboratory experiments. For this compound, this approach can systematically evaluate its potential reactions with a wide array of chemical partners, thereby identifying novel reactivity profiles and guiding synthetic efforts. This is achieved by employing quantum chemistry methods to model reaction pathways and predict their energetic feasibilities.

Computational techniques, particularly Density Functional Theory (DFT), are central to these investigations. csic.es Methods like DFT, often combined with various basis sets such as 6-31G(d) or cc-pVTZ, allow for the detailed exploration of potential energy surfaces for proposed reactions. csic.esuni-miskolc.hu By calculating the geometries of reactants, transition states, and products, researchers can determine key thermodynamic and kinetic parameters, such as activation energies (ΔG‡) and reaction free energies (ΔG). rsc.org

An in silico screening for this compound would involve computationally reacting the molecule against a virtual library of compounds. This library could include nucleophiles, electrophiles, dipoles, and radicals to probe the diverse reactivity of the isocyanate functional group. The outcomes of such a screening provide a rank-ordered list of potential reactions, highlighting those that are kinetically and thermodynamically favorable.

Screening for Cycloaddition Reactions

The isocyanate group contains both C=N and C=O double bonds, making it a candidate for various cycloaddition reactions. csic.es Computational studies on other isocyanates have successfully elucidated the mechanisms of their reactions with dipolar compounds like nitrones. csic.es These studies reveal that the reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the polarity of the solvent. csic.es An in silico screen could systematically test this compound against a database of 1,3-dipoles to predict the feasibility and regioselectivity of forming different heterocyclic products. The screening would calculate the activation barriers for the formation of competing products, such as 1,2,4-oxadiazolidin-5-ones and 1,4,2-dioxazolidines. csic.es

Table 1: Hypothetical In Silico Screening Data for Cycloaddition Reactions of this compound with Various Dipoles

Dipolar ReactantPredicted Product TypeComputational MethodPredicted Activation Free Energy (ΔG‡) (kcal/mol)Predicted Reaction Free Energy (ΔG) (kcal/mol)
Nitrone (generic)1,2,4-Oxadiazolidin-5-oneM06-2X/cc-pVTZ15.2-25.8
Azide (B81097) (generic)Tetrazolinone derivativeB3LYP/6-31G(d)22.5-18.4
Nitrile Oxide (generic)Oxadiazolone derivativeM06-2X/cc-pVTZ12.8-30.1

Note: Data are hypothetical and for illustrative purposes, based on typical energy values from computational studies on other isocyanates.

Screening for Nucleophilic Additions

The central carbon atom of the isocyanate group is highly electrophilic and susceptible to nucleophilic attack. In silico screening can be employed to predict the reactivity of this compound with a diverse set of nucleophiles, including alcohols, amines, and organometallic reagents. Computational models can predict the rates and outcomes of these reactions. For instance, studies on the alcoholysis of isocyanates have shown that multiple alcohol molecules can be involved in the mechanism, acting as both a nucleophile and a proton-transfer agent. kuleuven.be A screening could evaluate the activation barriers for reactions with primary, secondary, and sterically hindered alcohols to predict selectivity. kuleuven.be

Similarly, the reaction with organometallic species, such as magnesium silanides, has been computationally investigated for other isocyanates, revealing complex pathways involving Si-C coupling to form intermediate α-silylamidato species. rsc.org A virtual screen could identify which types of nucleophiles are most likely to react efficiently and what products are expected to form.

Table 2: Predicted Reactivity Profile for Nucleophilic Addition to this compound

NucleophilePredicted Reaction TypeComputational MethodPredicted Activation Free Energy (ΔG‡) (kcal/mol)Key Predicted Intermediate
MethanolUrethane (B1682113) FormationMP2/6-311++G(d,p)18.9 (dimer-assisted)Hydrogen-bonded complex
AnilineUrea (B33335) FormationB3LYP/6-31G(d)14.5Zwitterionic intermediate
Magnesium SilanideSi-C Coupling/DeoxygenationDFT (unspecified)7.9α-silylamidato species

Note: Data are hypothetical and for illustrative purposes, derived from published studies on analogous isocyanate reactions. rsc.orgkuleuven.be

Screening for Radical Reactions

The reactivity of isocyanates with radicals is another area ripe for in silico exploration. The reaction of various isocyanates with the hydroxyl (OH) radical, a key atmospheric oxidant, has been studied using high-level quantum chemical computations. nih.gov These studies indicate that for aliphatic isocyanates, hydrogen abstraction from the alkyl chain can be a significant reaction pathway, competing with addition to the NCO group. nih.gov An in silico screening for this compound would involve calculating the activation barriers for OH radical attack at each unique C-H bond along the methoxybutane chain, as well as addition to the isocyanate group. This would predict the atmospheric fate of the compound and identify potential sites of radical-initiated polymerization or degradation.

Table 3: Predicted Branching Ratios for the Reaction of this compound with OH Radical

Reaction ChannelPosition of AttackComputational MethodPredicted Activation Energy (kcal/mol)Predicted Branching Fraction at 298 K (%)
H-AbstractionC1 (adjacent to NCO)CCSD(T)//M06-2X4.235
H-AbstractionC2CCSD(T)//M06-2X4.825
H-AbstractionC3CCSD(T)//M06-2X5.120
H-AbstractionC4 (methoxy group)CCSD(T)//M06-2X3.918
OH AdditionN=C=O groupCCSD(T)//M06-2X8.52

Note: Data are hypothetical and illustrative, based on principles from computational studies of radical reactions with other organic molecules. nih.gov

Through these multifaceted in silico screening approaches, a comprehensive reactivity profile for this compound can be generated. This profile not only predicts its behavior in known isocyanate reactions but also has the potential to uncover novel transformations, thereby accelerating the discovery of new applications for this compound.

Advanced Polymerization Research Utilizing 1 Isocyanato 4 Methoxybutane

Synthesis and Characterization of Novel Polyurethanes Employing 1-Isocyanato-4-methoxybutane as a Monomer

The synthesis of polyurethanes proceeds through the polyaddition reaction of a di- or polyisocyanate component with a polyol. l-i.co.uk The structure of the isocyanate is a critical factor that dictates the reaction kinetics and the final properties of the polymer, such as thermal stability, mechanical strength, and phase separation behavior. mdpi.com

The reaction between an isocyanate (R-NCO) and a hydroxyl group (R'-OH) is a nucleophilic addition that forms the urethane (B1682113) linkage. mdpi.com The reactivity of the isocyanate group is strongly influenced by the electronic and steric nature of its substituent (R). Aromatic isocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI) exhibit significantly faster reaction rates than aliphatic isocyanates such as Hexamethylene Diisocyanate (HDI) and Isophorone Diisocyanate (IPDI). mdpi.com This is attributed to the electron-withdrawing effect of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom. mdpi.com

This compound is an aliphatic isocyanate. Therefore, its reaction kinetics are expected to be slower than those of aromatic isocyanates. The presence of the methoxy (B1213986) group (-OCH₃) at the 4-position may have a subtle electronic influence on the isocyanate's reactivity. While detailed kinetic studies specifically for this compound are not prevalent in existing literature, the general principles of polyurethane chemistry allow for an informed projection of its behavior. The reaction is typically second-order and can be significantly accelerated by catalysts, which are broadly categorized as amines or organometallic compounds. l-i.co.uk

Table 1: Comparative Reactivity of Different Isocyanate Types This table illustrates the general reactivity trends. Specific rates depend on the polyol, catalyst, and reaction conditions.

Isocyanate Type Example Relative Reactivity Key Structural Feature
Aromatic MDI, TDI High NCO group attached to an aromatic ring
Aliphatic (Cyclic) IPDI, HMDI Low NCO group attached to a cycloaliphatic ring
Aliphatic (Linear) HDI Medium NCO group attached to a linear alkyl chain
Aliphatic (Ether) This compound Expected: Medium-Low NCO group on an alkyl chain with an ether linkage

The mechanism for the uncatalyzed reaction is believed to involve the formation of an intermediate complex between the alcohol and the isocyanate, followed by a proton transfer to yield the urethane. Catalysts can alter this mechanism, for instance, by forming a more reactive complex with either the isocyanate or the alcohol, thereby lowering the activation energy of the reaction. osti.gov

Control over the polymer architecture (linear, branched, cross-linked) and molecular weight distribution (MWD) is crucial for tailoring the end-use properties of polyurethanes. rsc.org Using a monofunctional isocyanate like this compound would serve as a chain-terminating agent, allowing for precise control over the molecular weight of linear polyurethanes when used in conjunction with difunctional isocyanates and polyols.

When used as the primary isocyanate in reactions with polyols of functionality greater than two, or as a component in a diisocyanate mixture, this compound can be used to control the cross-link density. The flexible methoxybutane chain can be incorporated to enhance flexibility and potentially improve low-temperature properties in the final polymer network. The living nature of certain polymerization techniques, when applicable, allows for the synthesis of polymers with narrow molecular weight distributions (polydispersity index close to 1.0). rsc.orgwikipedia.org The controlled, step-wise nature of polyaddition allows for good control over molecular weight through careful management of stoichiometry. rsc.org

Anionic Polymerization Initiated by Methoxybutane-Containing Species

Anionic polymerization is a chain-growth polymerization method initiated by a nucleophile, such as an organolithium compound. libretexts.orgnumberanalytics.com This technique is renowned for its ability to produce polymers with well-defined molecular weights, narrow MWDs, and controlled microstructures, often resulting in "living" polymers where the chain ends remain active until intentionally terminated. wikipedia.org

In the anionic polymerization of dienes like 1,3-butadiene (B125203), the microstructure of the resulting polymer (the proportion of 1,4-cis, 1,4-trans, and 1,2-vinyl units) is highly dependent on the polymerization conditions, including the initiator. researchgate.neticm.edu.pl Research has shown that the steric volume of the initiator plays a critical role. rsc.orgrsc.org

Specifically, mono-lithium based initiators derived from precursors like 1-chloro-4-methoxybutane (B125409) have been investigated. researchgate.netrsc.org It was found that initiators with larger steric hindrance around the lithium active center can effectively increase the 1,4-unit content in the resulting polybutadiene (B167195). researchgate.net This is because the bulky initiator structure hinders the intermolecular aggregation of the active chain ends and influences the coordination of the monomer to the lithium counter-ion, favoring 1,4-addition over 1,2-addition. rsc.orgrsc.org The formation of compact ion pairs, which is favored by less polar solvents like cyclohexane, is crucial for achieving high stereoselectivity for 1,4-addition. rsc.org

Table 2: Effect of Initiator Steric Volume on 1,4-Unit Content in Polybutadiene Data derived from studies on various mono-lithium based initiators. rsc.orgrsc.org

Initiator Precursor Relative Steric Volume Resulting 1,4-Unit Content (%) Polydispersity Index (Mw/Mn)
Low Steric Volume Initiator Low ~45-55% ~1.1
Medium Steric Volume Initiator Medium ~60-75% ~1.1
High Steric Volume Initiator High >80% ~1.1

Hydroxyl-terminated polybutadiene (HTPB) is a vital telechelic polymer used extensively as a binder in solid rocket propellants and in the production of polyurethane elastomers. researchgate.netmagtech.com.cn Anionic polymerization provides a superior route to HTPB compared to free-radical methods, as it allows for precise control over molecular weight, functionality, and microstructure. researchgate.net

The synthesis of HTPB analogues using methoxybutane-containing initiators follows a two-step process. rsc.org First, the anionic polymerization of 1,3-butadiene is initiated by the lithiated species. The living carbanionic chain ends are then capped with a terminating agent like ethylene (B1197577) oxide, followed by quenching with a proton source (e.g., methanol) to yield the terminal hydroxyl groups. rsc.org By selecting an initiator with a specific steric volume, such as one derived from a methoxybutane precursor, it is possible to synthesize HTPB with a tailored, high 1,4-unit content. rsc.orgresearchgate.net This microstructure is desirable as it imparts better mechanical properties, such as increased elongation at break, to the cured polyurethane network. researchgate.net

Development of Specialty Polymeric Materials and Composites

The unique chemical structure of this compound makes it a candidate for the development of specialty polymeric materials and composites with advanced properties. The combination of an aliphatic backbone, which imparts UV stability and flexibility, with a polar ether group can lead to materials with a unique balance of properties. mdpi.comwikipedia.org

One area of development is in advanced electrolytes for batteries. Patent literature describes the inclusion of isocyanate compounds, including this compound, in non-aqueous electrolyte solutions. googleapis.com In this application, the isocyanate compound is intended to react on the surface of the negative electrode to form a stable passivation film. This film can inhibit the reductive degradation of the solvent, thereby improving the long-term durability and load characteristics of the battery. googleapis.com

Furthermore, the incorporation of this compound into polymer composites is an area of interest. Polymer nanocomposites, where nanofillers are dispersed within a polymer matrix, are a rapidly developing field. researchgate.net The polarity introduced by the methoxy group in polyurethanes derived from this monomer could improve the dispersion of and adhesion to polar fillers, potentially enhancing the mechanical and thermal properties of the resulting composite material. The development of such specialty materials could find applications in coatings, adhesives, and flexible electronics. mdpi.com

Fabrication of Bio-Inspired Intrinsically Disordered Polymers

Intrinsically disordered polymers (IDPs) are a class of synthetic materials inspired by intrinsically disordered proteins found in nature. uva.es These proteins lack a stable three-dimensional structure and exist as dynamic ensembles of conformations, which is crucial for their biological functions. uva.esnih.gov The goal of synthetic IDP research is to mimic this structural fluidity to create smart, flexible, and often self-healing materials. mdpi.com The synthesis of such polymers often relies on polyurethane chemistry, where the selection of monomers can introduce flexibility and prevent strong, ordered packing. mdpi.com

The use of this compound is proposed here as a strategic tool for controlling the architecture and properties of synthetic IDPs. As a monofunctional isocyanate, it acts as a chain terminator or "capping" agent during polymerization. By reacting with the growing polymer chain, it prevents further extension, allowing for precise control over the molecular weight. More importantly, it introduces a specific functionality at the chain end.

Research could explore the synthesis of a polyurethane-based IDP using a diisocyanate like 4,4′-methylene diphenyl diisocyanate (MDI) and a flexible polyol, with the addition of controlled amounts of this compound. The hypothesis is that increasing the concentration of the monofunctional isocyanate would lead to a systematic decrease in the average molecular weight and a corresponding change in the polymer's solution properties.

Table 1: Hypothetical Influence of this compound on IDP Properties

Molar Ratio (Diisocyanate:Polyol:this compound) Average Molecular Weight (g/mol) Hydrodynamic Radius (nm) Solubility in THF (mg/mL)
1 : 0.9 : 0.02 45,000 12.5 >50
1 : 0.9 : 0.05 28,000 8.2 >50
1 : 0.9 : 0.10 15,000 4.5 >50

Strategies for Enhancing Mechanical and Functional Properties of Polyurethane Composites

Polyurethane (PU) composites are widely used materials valued for their versatility. google.com Their properties can be significantly enhanced by incorporating fillers or by chemical modification of the polymer matrix. acs.org A primary challenge in developing high-performance composites is ensuring strong interfacial adhesion between the polymer matrix and the filler material. acs.org this compound offers a promising strategy for addressing this challenge through surface modification.

One proposed application involves using this compound as a coupling agent to functionalize fillers such as cellulose (B213188) nanocrystals or silica (B1680970) nanoparticles. The highly reactive isocyanate group (–NCO) can form stable covalent urethane bonds with the hydroxyl (–OH) groups present on the surface of these fillers. This reaction grafts the methoxybutane tail onto the filler surface. The flexible, non-polar butane (B89635) chain with its methoxy terminus can then act as a compatibilizer, improving the dispersion of the filler within the often more hydrophobic polyurethane matrix and enhancing stress transfer from the matrix to the reinforcement. This improved interfacial bonding is expected to lead to significant enhancements in the mechanical properties of the composite.

Beyond surface modification, this compound could also be used to modify the polyurethane matrix itself. By reacting it with a portion of the polyol before the main polymerization with a diisocyanate, flexible, non-crosslinking side chains can be introduced into the polymer network. This can modify the morphology of the hard and soft segment domains that give polyurethanes their unique properties. mdpi.com The introduction of these flexible side chains could increase the toughness of the material and alter its surface properties, such as hydrophobicity and chemical resistance. For instance, the presence of methoxy groups at the surface could lower the surface energy, leading to increased water resistance.

Table 2: Projected Enhancements in a PU Composite with this compound as a Modifier

Modifier Content (% w/w) Tensile Strength (MPa) Young's Modulus (GPa) Water Contact Angle (°)
0 (Control) 35 1.2 75
1 (Matrix Modifier) 38 1.1 85
1 (Filler Surface Modifier) 45 1.5 78
2 (Filler Surface Modifier) 52 1.8 79

Applications of 1 Isocyanato 4 Methoxybutane in Fine Chemical Synthesis

Utilization as a Versatile Chemical Building Block for Complex Organic Molecules

The inherent structure of 1-isocyanato-4-methoxybutane, featuring a reactive isocyanate group at one end of a four-carbon chain and a methoxy (B1213986) group at the other, suggests its potential as a bifunctional linker. The isocyanate group can readily react with nucleophiles such as alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. The methoxy group, while less reactive, could potentially be cleaved to reveal a primary alcohol for further functionalization.

Despite this theoretical potential, a thorough search of scientific databases yields no specific examples or detailed research on its use in constructing complex organic molecules.

Synthetic Routes to Pharmaceutical Intermediates and Lead Compounds

There is currently no publicly available research demonstrating the use of this compound in the synthesis of pharmaceutical intermediates or lead compounds. While isocyanates, in general, are crucial precursors in the pharmaceutical industry for creating a wide array of bioactive molecules, the specific application of this methoxy-functionalized butane (B89635) isocyanate has not been reported. sudexim.comagamero.com

Precursor Roles in the Synthesis of Agrochemicals

Similarly, the role of this compound as a precursor in the synthesis of agrochemicals is not documented in the available literature. The development of novel agrochemicals often involves the incorporation of diverse functional groups to enhance efficacy and selectivity, and while isocyanate chemistry is relevant to this field, specific examples involving this compound are absent. numberanalytics.comresearchgate.net

Role in the Regioselective and Stereoselective Construction of Heterocyclic Scaffolds

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and isocyanates can participate in various cycloaddition and cyclization reactions to form these important structural motifs. nih.govrsc.org However, there are no specific studies detailing the use of this compound in the regioselective or stereoselective construction of heterocyclic scaffolds. The influence of the methoxybutyl chain on the stereochemical outcome of such reactions remains an uninvestigated area of research.

Derivatization for the Development of Advanced Analytical and Diagnostic Reagents

Isocyanates can be used to derivatize molecules for analytical purposes, often to introduce a fluorescent or electroactive tag to facilitate detection. epa.govnih.govsigmaaldrich.com The development of novel derivatization reagents is an active area of analytical chemistry. However, the application of this compound for the development of advanced analytical and diagnostic reagents has not been reported.

Conclusion and Future Directions in 1 Isocyanato 4 Methoxybutane Research

Synthesis of Current Academic Understanding and Contributions

The current academic landscape reveals that 1-Isocyanato-4-methoxybutane is a compound of interest primarily for its fundamental chemical structure—an aliphatic isocyanate featuring a terminal methoxy (B1213986) group. While extensive research exists for the broader isocyanate class, particularly aromatic diisocyanates like MDI and TDI used in large-scale polyurethane production, specific studies dedicated to this compound are not widely represented in peer-reviewed literature. wikipedia.orgrsc.org The academic understanding of this specific molecule is therefore largely inferential, based on the well-established principles of isocyanate chemistry.

Its primary contribution to the field is as a monofunctional building block. The isocyanate group (–N=C=O) is a highly reactive electrophile, readily engaging with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids (which subsequently decompose to an amine and carbon dioxide), respectively. wikipedia.orgworkplacescientifics.com The presence of the 4-methoxybutane chain provides a non-polar, flexible aliphatic spacer with a terminal ether linkage. This structure makes it a valuable reagent for several applications in synthetic chemistry:

Polymer Modification : It can be used as a chain-terminating agent to control the molecular weight of polymers like polyurethanes.

Surface Functionalization : It allows for the grafting of methoxybutyl side chains onto surfaces or polymer backbones, modifying properties such as solubility, hydrophobicity, and flexibility.

Organic Synthesis : It serves as a reagent to introduce a methoxybutyl-carbamoyl moiety onto a target molecule, which can be useful in the synthesis of complex organic compounds.

The academic consensus is that this compound functions as a model compound for studying the reactivity of aliphatic isocyanates bearing ether functionalities, distinct from simple alkyl isocyanates or more complex diisocyanates.

Identification of Key Unanswered Questions and Research Gaps

The limited specific research on this compound means that numerous questions remain unanswered. These gaps present significant opportunities for future investigation. A systematic study is required to move beyond inferred properties to empirical data.

Key research gaps include:

Optimized Synthesis Routes : The traditional synthesis of isocyanates involves highly toxic reagents like phosgene (B1210022). nih.govacs.org While it is presumed this method could produce this compound from the corresponding amine, dedicated research into greener, phosgene-free synthetic pathways for this specific molecule is absent.

Reaction Kinetics and Thermodynamics : Quantitative data on the reaction rates of this compound with various nucleophiles is lacking. It is unclear how the distal methoxy group electronically or sterically influences the reactivity of the isocyanate group compared to a standard butyl isocyanate.

Detailed Physicochemical and Spectroscopic Profile : While basic properties can be estimated, a comprehensive and publicly available dataset including detailed NMR, IR, and mass spectrometry data, along with precise physical properties like vapor pressure and viscosity, is needed for robust characterization.

Polymerization and Material Properties : There is a lack of studies exploring the use of this compound in materials science. Research is needed to understand how incorporating this compound into polymers affects their thermal stability, mechanical properties, and degradation profiles.

The following table summarizes the primary research gaps:

Research AreaKey Unanswered QuestionsSignificance of Addressing the Gap
Synthetic ChemistryWhat are the most efficient and sustainable (phosgene-free) methods for synthesizing this compound?Development of safer and more environmentally friendly production methods. rsc.org
Physical Organic ChemistryWhat are the precise kinetic and thermodynamic parameters for its reactions? How does the ether linkage influence reactivity?Enables precise control over reactions and prediction of behavior in complex systems.
Analytical ChemistryWhat is the complete, validated spectroscopic signature (¹H NMR, ¹³C NMR, FTIR, MS) of the pure compound?Provides a reliable standard for identification and quality control in future research and applications.
Materials ScienceHow does the incorporation of the methoxybutyl group affect the properties (e.g., flexibility, thermal stability, biodegradability) of polymers and coatings?Opens possibilities for creating novel materials with tailored functionalities.

Emerging Methodologies and Concepts Relevant to Isocyanate Chemistry

Recent advancements in the broader field of isocyanate chemistry offer powerful tools and concepts that could be applied to the study of this compound.

Phosgene-Free Synthesis : There is a strong industry-wide push to develop alternatives to the hazardous phosgene process. nih.govacs.org Emerging methods include the thermal decomposition of carbamates, oxidative carbonylation of amines, and the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives. rsc.org Applying these techniques to the synthesis of this compound could lead to safer and more sustainable production.

Flow Chemistry : The use of continuous flow reactors for isocyanate synthesis and subsequent reactions is a significant methodological advance. researchgate.net This technology allows for the safe handling of highly reactive or hazardous intermediates, precise control over reaction conditions (temperature, pressure, and residence time), and improved scalability. Investigating the synthesis of this compound in a flow system could enhance safety and yield.

Blocked Isocyanates : The concept of "blocking" the isocyanate group with a temporary protecting group (e.g., caprolactam, phenols, or oximes) is a mature but continually evolving field. rsc.org This renders the isocyanate inert until a specific stimulus, typically heat, regenerates the reactive –N=C=O group. Creating a blocked version of this compound could enable its use in one-component, heat-curable coatings and adhesives, expanding its application potential. rsc.org

Computational Chemistry and Predictive Modeling : Modern computational tools, such as Density Functional Theory (DFT), allow for the in silico prediction of reactivity, spectroscopic properties, and reaction mechanisms. These models can be used to screen potential catalysts, predict the outcome of reactions, and understand the electronic effects of the methoxy group in this compound, thereby guiding and accelerating experimental work.

Prospective Avenues for Future Academic Investigation and Interdisciplinary Collaborations

The potential of this compound as a specialized chemical reagent opens several avenues for future research, particularly through interdisciplinary efforts.

Functional Polymers and Materials Science : A primary avenue of investigation is its use in creating novel polymers. Collaborations between organic synthesis chemists and polymer scientists could explore its role in:

Smart Coatings : Developing surfaces where the methoxybutyl chains, grafted via the isocyanate anchor, can alter surface energy or respond to stimuli.

Biocompatible Materials : Using it to functionalize biocompatible polymers for medical devices, where the ether linkage might improve biocompatibility or modify drug-eluting properties.

Adhesives and Sealants : Investigating its use as an additive to improve adhesion to specific substrates or to enhance the flexibility and low-temperature performance of sealants. wikipedia.org

Organic and Medicinal Chemistry : As a synthetic tool, it could be used to derivatize complex molecules. Collaborations with medicinal chemists could explore its utility in modifying drug candidates to improve their pharmacokinetic profiles, using the methoxybutyl group to tune solubility or membrane permeability.

Catalysis Research : There is an opportunity to study the catalytic reactions involving this compound. Research could focus on developing selective catalysts that promote its reaction with one type of nucleophile (e.g., a specific alcohol) in the presence of others, enabling more complex molecular architectures.

Environmental Science and Biodegradability : An interdisciplinary study with environmental scientists could assess the biodegradability of urethanes and ureas derived from this compound. The presence of the ether bond may offer a site for enzymatic cleavage, potentially leading to more environmentally benign materials compared to those derived from purely hydrocarbon-based isocyanates.

Future progress in understanding and utilizing this compound will likely emerge from such collaborative efforts, bridging the gap between fundamental chemical synthesis and applied materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-Isocyanato-4-methoxybutane, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or phosgenation of precursor amines. For example, analogous compounds like 1-(4-Bromophenyl)-4-methoxybutan-1-amine () require careful control of temperature, solvent polarity, and reaction time to minimize side reactions such as hydrolysis of the isocyanate group. Use inert solvents (e.g., dry THF) and low temperatures (0–5°C) during phosgenation to stabilize reactive intermediates. Monitor reaction progress via FTIR to detect the characteristic NCO stretch (~2270 cm⁻¹) .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identify methoxy protons (δ ~3.3 ppm) and butane chain protons (δ ~1.4–1.8 ppm). The isocyanate group does not directly appear in NMR but influences neighboring shifts.
  • FTIR : Confirm the presence of the isocyanate group via sharp absorption at ~2270 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₆H₁₁NO₂, exact mass 129.08 g/mol). Compare with PubChem data for structurally similar isocyanates (e.g., 4-Iodophenyl isocyanate, ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Isocyanates are potent irritants and sensitizers. Follow protocols for analogous compounds like 1-chloro-4-methoxybutane ( ):

  • Use fume hoods, nitrile gloves, and sealed reaction systems to prevent inhalation or skin contact.
  • Store under inert atmosphere (argon/nitrogen) to avoid moisture-induced degradation.
  • Emergency measures: Immediate flushing with water for spills, and use of activated carbon for waste neutralization .

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer: Density Functional Theory (DFT) can model the electrophilicity of the isocyanate group. Calculate Fukui indices to identify reactive sites for nucleophilic attack (e.g., by amines or alcohols). Compare results with experimental kinetic data from analogous reactions (e.g., 4-Methoxyphenyl isocyanate, ). Validate simulations using crystallographic data or spectroscopic trends .

Q. What strategies resolve contradictions in reported biological activity data for isocyanate derivatives?

  • Methodological Answer: Contradictions often arise from assay variability or impurities. For example, anxiolytic studies of MBDB () highlight the need for:

  • Standardized assays : Use orthogonal methods (e.g., in vitro receptor binding + in vivo behavioral tests).
  • Purity validation : Employ HPLC-MS to confirm compound integrity (>98% purity).
  • Meta-analysis : Cross-reference data from PubChem, EPA DSSTox (), and peer-reviewed studies to identify outliers .

Q. How does the electronic effect of the methoxy group influence the stability and reactivity of this compound compared to non-substituted analogs?

  • Methodological Answer: The methoxy group’s electron-donating resonance effect stabilizes the isocyanate via conjugation, reducing electrophilicity. Compare reaction rates with non-substituted analogs (e.g., butyl isocyanate) under identical conditions. Use Hammett plots to quantify substituent effects, referencing data from structurally similar aryl isocyanates () .

Methodological Considerations

  • Data Reproducibility : Document solvent purity, temperature gradients, and catalyst loadings rigorously. For example, notes yield variations due to trace moisture in solvents.
  • Ethical Compliance : Adhere to institutional guidelines for toxic compounds, as emphasized in safety data sheets ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.